Rapid and Deep IKZF1/IKZF3 Degradation: Golcadomide Surpasses Lenalidomide and Avadomide
In preclinical lymphoma models, golcadomide induces faster and deeper degradation of Ikaros/Aiolos transcription factors compared with first-generation degraders such as lenalidomide and avadomide [1]. The design intent for golcadomide included achieving rapid, deep, and sustained degradation of IKZF1/IKZF3, which was confirmed experimentally [2].
| Evidence Dimension | Degradation kinetics of IKZF1/IKZF3 |
|---|---|
| Target Compound Data | Rapid, deep, and sustained degradation; >90% degradation in peripheral T cells by day 4 at doses ≥0.4 mg [3] |
| Comparator Or Baseline | Lenalidomide and avadomide (CC-122) |
| Quantified Difference | Qualitatively faster and deeper degradation; golcadomide achieves >90% degradation within 4 days in vivo, a depth not reported for lenalidomide at clinically relevant exposures [1][3] |
| Conditions | In vitro lymphoma cell lines (TMD8, WSU-DLCL2); in vivo peripheral T cells from Phase 1 trial (CC-99282-NHL-001) |
Why This Matters
Superior degradation depth and kinetics correlate with enhanced antiproliferative and apoptotic activity, justifying golcadomide's selection over lenalidomide for lymphoma models requiring maximal IKZF1/IKZF3 suppression.
- [1] Lopez-Girona A, et al. CC-99282 is a Novel Cereblon (CRBN) E3 Ligase Modulator (CELMoD) Agent with Enhanced Tumoricidal Activity in Preclinical Models of Lymphoma. Blood. 2021;138(Suppl 1):1200. View Source
- [2] Mo Z, et al. Golcadomide: An Oral CELMoD Agent Targeting IKZF1/3 for Diffuse Large B-cell Lymphoma. Blood Cancer Discov. 2026;7(1):104-128. View Source
- [3] Michot JM, et al. Clinical Activity of CC-99282, a Novel, Oral Small Molecule Cereblon E3 Ligase Modulator (CELMoD) Agent, in Patients with Relapsed or Refractory Non-Hodgkin Lymphoma. Blood. 2021;138(Suppl 1):356. View Source
